molecular formula C21H33N2O6P B1668409 Ceronapril CAS No. 111223-26-8

Ceronapril

Cat. No. B1668409
M. Wt: 440.5 g/mol
InChI Key: IFYLTXNCFVRALQ-OALUTQOASA-N
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Description

Ceronapril, also known by its proposed trade names Ceranapril and Novopril, is a phosphonate ACE inhibitor . It was never marketed . It is a potent and orally active angiotensin-converting enzyme (ACE) inhibitor with an IC50 of 36 nM .


Molecular Structure Analysis

Ceronapril has the molecular formula C21H33N2O6P . Its molecular weight is 440.48 . The InChIKey for Ceronapril is IFYLTXNCFVRALQ-OALUTQOASA-N .

Scientific Research Applications

Radioimmunoassay Development

Ceronapril, an angiotensin-converting enzyme inhibitor, has been the subject of research for developing a specific radioimmunoassay (RIA). This RIA, designed to measure ceronapril in biological fluids, shows a sensitivity level capable of detecting 1.0 ng/ml of ceronapril. Its development is significant for pharmacokinetic studies in clinical samples, enabling precise monitoring of ceronapril concentration in the body (Tu et al., 1992).

Neuroleptic-like Effects

Research has explored ceronapril's impact on attentional processes in rats using a latent inhibition procedure. This study contributes to understanding how ceronapril might influence learning and attentional processes, relevant in conditions like schizophrenia. The results suggest that ceronapril has neuroleptic-like properties, which could have implications for psychiatric treatments (Weiner et al., 1992).

Impact on Partial Reinforcement Extinction Effect

Further research on ceronapril's neuroleptic-like effects includes its influence on the partial reinforcement extinction effect (PREE) in rats. This work is crucial for understanding how ceronapril affects learning and memory processes, particularly in the context of resistance to extinction in different reinforcement schedules (Weiner et al., 1994).

Psychomotor Performance Study

A placebo-controlled, crossover study investigated ceronapril's effects on psychomotor performance in healthy volunteers. This research is particularly important for assessing the safety and potential side effects of ceronapril on cognitive and motor functions (Vanakoski et al., 2001).

Cerebral Blood Flow in Hypertensive Patients

A study assessed the effect of ceronapril on cerebral blood flow (CBF) in patients with moderate hypertension. This research contributes to the understanding of how ceronapril affects cardiovascular health, particularly in relation to brain circulation (Cutler et al., 1996).

properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYLTXNCFVRALQ-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891418
Record name Ceronapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceronapril

CAS RN

111223-26-8, 120122-26-1
Record name Ceronapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111223-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceronapril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceronapril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceronapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERONAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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